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A comprehensive guide for researchers and drug development professionals on the preclinical
profiles of two prominent mutant isocitrate dehydrogenase 1 (IDH1) inhibitors.

This guide provides a detailed comparison of GSK864 and BAY1436032, two small molecule
inhibitors developed to target cancer-associated mutations in the IDH1 enzyme. Mutations in
IDH1 are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and
cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the
production of the oncometabolite D-2-hydroxyglutarate (D-2HG), which plays a crucial role in
tumorigenesis by altering cellular metabolism and epigenetics. Both GSK864 and BAY1436032
are designed to inhibit this aberrant enzymatic activity, thereby reducing D-2HG levels and
restoring normal cellular function.

Mechanism of Action and Target Profile

Both GSK864 and BAY1436032 are allosteric inhibitors that bind to a site distinct from the
active site of the mutant IDH1 enzyme.[1] This binding induces a conformational change that
inactivates the enzyme, preventing the conversion of a-ketoglutarate (a-KG) to D-2HG.[1][2]

GSK864 is a chemical probe developed from a precursor, GSK321, with improved
pharmacokinetic properties.[3] It has been characterized as a potent inhibitor of several IDH1
R132 mutations.[4]

BAY 1436032 is described as a novel, orally available pan-mutant IDH1 inhibitor, demonstrating
high selectivity and efficacy against a range of IDH1 R132 mutations.[2][5][6] It has been
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evaluated in preclinical models of various solid tumors and hematological malignancies, as well

as in Phase | clinical trials.[7][8][9]

Quantitative Performance Data

The following tables summarize the in vitro potency and selectivity of GSK864 and

BAY 1436032 from various preclinical studies.

Table 1: Biochemical Inhibition of Recombinant IDH1 Enzymes

Selectivity Selectivity
Compound Target IC50 (nM) vs. IDH1- vs. IDH2- Reference
WT WT
GSK864 IDH1-R132H 20 >40-fold [1]
IDH1-R132C 9 [10]
IDH1-WT >10,000 [1]
IDH2-mutant
183 [4]
(R172K)
>100 pM
BAY1436032 IDH1-R132H 15 >500-fold o [1][11]
(inactive)
>100 pM
IDH1-R132C 15 >500-fold o [11]
(inactive)
IDH1-WT 20,000 [11]
IDH2-WT >100,000 [11]

Table 2: Cellular Inhibition of D-2HG Production (EC50/IC50)
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. . EC50/IC50
Compound Cell Line IDH1 Mutation (M) Reference
n
GSK864 HT1080 R132C 320 [3]
THP-1 R132H 50 [12]
us7 R132H 40 [12]
Mouse
BAY1436032 hematopoietic R132H 60 [13]
cells
Mouse
hematopoietic R132C 45 [13]
cells
Primary human
R132C/G/H/LIS 3-16 [14]
AML cells
LN-229 R132H
_ 73 [11]
(glioblastoma) (overexpressed)
HCT116 R132H
47 [11]
(colorectal) (overexpressed)
HT-1080 R132C
135 [11]
(sarcoma) (endogenous)

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for
evaluating IDH1 inhibitors.
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Caption: Targeted inhibition of the mutant IDH1 signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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